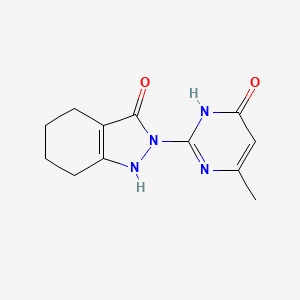

2-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one

Description

2-(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one (CAS: 210417-29-1) is a bicyclic heterocyclic compound with the molecular formula C₁₂H₁₄N₄O₂ and a molar mass of 246.27 g/mol . It features a fused indazolone core linked to a substituted pyrimidinone moiety. This structure grants it unique physicochemical properties, including moderate polarity (polar surface area ≈ 44 Ų inferred from analogs) and a logP value indicative of moderate lipophilicity (estimated ~1.7 based on structural analogs) . While its exact biological role remains under investigation, derivatives of this scaffold have shown promise in pharmacological studies, particularly in anticonvulsant research .

Properties

IUPAC Name |

2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-7-6-10(17)14-12(13-7)16-11(18)8-4-2-3-5-9(8)15-16/h6,15H,2-5H2,1H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRMOHZKJYUEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=O)C3=C(N2)CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 226.27 g/mol. The structure features a pyrimidine ring fused with an indazole moiety, which is known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O |

| Molecular Weight | 226.27 g/mol |

| CAS Number | 341010-69-3 |

| Density | 1.5 ± 0.1 g/cm³ |

| LogP | -0.51 |

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds containing the pyrimidine and indazole frameworks have been tested against various bacterial strains and showed promising results. A study highlighted the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure can enhance potency .

Antitumor Activity

The indazole moiety is particularly noted for its anticancer properties. A recent study demonstrated that compounds with similar structural features exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

Anti-inflammatory Effects

Compounds derived from pyrimidine have also shown anti-inflammatory effects. In vitro studies reported that these compounds inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages. This suggests a potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Various studies have explored how modifications to the pyrimidine and indazole rings affect activity:

- Substitution Patterns : Changes in substituents on the pyrimidine ring can significantly influence antimicrobial and anticancer activities.

- Ring Fusion : The fusion of the indazole ring enhances lipophilicity, which is essential for cellular uptake and bioavailability.

- Functional Groups : The presence of electron-withdrawing or electron-donating groups can modulate the pharmacological profile.

Case Study 1: Antimicrobial Evaluation

A series of derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates of E. coli. The results indicated that specific substitutions on the pyrimidine ring improved antibacterial efficacy by up to 50% compared to standard antibiotics .

Case Study 2: Anticancer Screening

In a comparative study involving various indazole derivatives, one derivative exhibited IC50 values in the low micromolar range against MCF-7 cells. This compound was further studied for its mechanism of action, revealing that it induces apoptosis via mitochondrial pathways .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 303.4 g/mol. The structure features a pyrimidine ring fused with an indazole moiety, which contributes to its biological activity.

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties, particularly against non-small-cell lung cancer (NSCLC). The compound's unique structure allows for interaction with specific molecular targets involved in cancer progression.

- Antimicrobial Properties : Studies have shown that variations of this compound can possess antimicrobial activity. The presence of the pyrimidine and indazole structures enhances its ability to disrupt microbial cell functions.

- Analgesic Effects : Some derivatives have been tested for their analgesic effects in animal models, demonstrating significant pain relief comparable to standard analgesics.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of a derivative of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer agents.

Case Study 2: Antimicrobial Testing

In another study, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, particularly against resistant strains, indicating potential for use in treating infections.

Case Study 3: Analgesic Activity

Research conducted on the analgesic properties of this compound involved testing in thermal pain models. The findings revealed that certain derivatives significantly reduced pain response compared to control groups, highlighting their potential therapeutic applications in pain management.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis involves condensation of thiourea with acetoacetic ester, followed by alkylation—a route shared with its thioacetamide analogs .

- Structure-Activity Relationships (SAR): Pyrimidinone Substitution: Methyl groups (as in Y020-1657) increase lipophilicity but may reduce metabolic stability . Linker Modifications: Replacing the indazolone core with a thioacetamide group (as in the lead anticonvulsant) introduces flexibility, enhancing interaction with neuronal targets .

Q & A

Synthesis & Optimization

Basic Q1: What are the established synthetic routes for this compound, and what key reaction steps are involved? Methodological Answer: The compound can be synthesized via multi-step heterocyclic coupling reactions. A common approach involves:

- Step 1: Formation of the pyrimidinone core using cyclocondensation of β-keto esters with urea derivatives under acidic conditions .

- Step 2: Coupling the pyrimidinyl moiety to the indazolone scaffold via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Purification: Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates. Validate purity via TLC and HPLC (>95%) .

Advanced Q1: How can researchers optimize multi-step synthesis to improve yield and reduce side products? Methodological Answer:

- Design of Experiments (DOE): Systematically vary parameters (temperature, solvent polarity, catalyst loading) using fractional factorial designs to identify critical factors .

- In-line Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

- Byproduct Mitigation: Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents .

Analytical Characterization

Basic Q2: Which spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:

- NMR: Use - and -NMR to verify hydrogen/carbon environments (e.g., pyrimidinyl C=O at ~165 ppm, indazolone NH at ~10.5 ppm) .

- IR: Confirm carbonyl stretches (1660–1700 cm) and NH/OH bands (3200–3500 cm) .

- Mass Spectrometry: High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]) .

Advanced Q2: How to resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)? Methodological Answer:

- 2D NMR: Perform - COSY and HSQC to assign overlapping signals and confirm connectivity .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

- X-ray Crystallography: Resolve ambiguities via single-crystal analysis (CCDC deposition recommended) .

Biological Activity Evaluation

Basic Q3: What in vitro assays are suitable for preliminary bioactivity screening of this compound? Methodological Answer:

- Enzyme Inhibition: Use kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assay) with positive/negative controls .

- Cytotoxicity: Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (IC determination) .

- Dose-Response Curves: Fit data using nonlinear regression (GraphPad Prism) to calculate EC .

Advanced Q3: How to elucidate structure-activity relationships (SAR) for derivatives of this compound? Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., methyl to halogen groups) and compare bioactivity trends .

- Molecular Docking: Use AutoDock Vina to predict binding modes against target proteins (PDB ID required) .

- Pharmacophore Mapping: Identify critical functional groups via 3D-QSAR (software: Schrödinger) .

Stability & Degradation

Basic Q4: How to assess the compound’s stability under varying pH and temperature conditions? Methodological Answer:

- Forced Degradation: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40–60°C for 24–72 hours .

- HPLC Monitoring: Quantify degradation products using a C18 column (UV detection at λ = 254 nm) .

- Kinetic Analysis: Calculate degradation rate constants () via first-order plots .

Advanced Q4: What advanced methods identify degradation pathways and reactive intermediates? Methodological Answer:

- LC-HRMS/MS: Fragment degradation products and match with in silico predictions (software: Mass Frontier) .

- Isotope Labeling: Use -labeled analogs to trace degradation pathways via isotopic scrambling .

- Radical Trapping: Add TEMPO to detect free radical intermediates in oxidative degradation .

Environmental Impact

Basic Q5: How to evaluate the environmental persistence of this compound? Methodological Answer:

- OECD 301 Tests: Conduct ready biodegradability assays (e.g., Closed Bottle Test) over 28 days .

- LogP Measurement: Determine octanol-water partition coefficient via shake-flask method (predict bioaccumulation) .

Advanced Q5: What methodologies assess ecotoxicological effects across trophic levels? Methodological Answer:

- Microcosm Studies: Expose soil/water systems to the compound and monitor microbial diversity via 16S rRNA sequencing .

- Multigenerational Assays: Test chronic toxicity in Daphnia magna over 10 generations (OECD 211 protocol) .

- Metabolomics: Profile metabolite shifts in exposed organisms using GC-MS or LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.